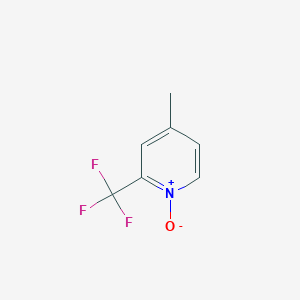

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide

Description

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound featuring a pyridine core oxidized at the nitrogen atom (N-oxide), with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The trifluoromethyl group is strongly electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a polarized electronic environment that influences reactivity, solubility, and intermolecular interactions.

Synthesis: The compound is synthesized via oxidation of 4-methyl-2-(trifluoromethyl)pyridine using 3-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane (DCM), followed by pH adjustment and purification via flash column chromatography (FCC), yielding 53% .

Properties

Molecular Formula |

C7H6F3NO |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

4-methyl-1-oxido-2-(trifluoromethyl)pyridin-1-ium |

InChI |

InChI=1S/C7H6F3NO/c1-5-2-3-11(12)6(4-5)7(8,9)10/h2-4H,1H3 |

InChI Key |

MACXJHSPXZUKBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the 1-oxide to its corresponding pyridine derivative.

Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Pharmaceutical Applications

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide has been investigated for its potential as an intermediate in drug synthesis. The trifluoromethyl group contributes to increased biological activity, which can lead to improved therapeutic efficacy.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, which is crucial for drug development. Studies indicate that trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, studies reveal that trifluoromethyl-pyridine derivatives exhibit higher fungicidal activity than traditional chlorine-substituted compounds, suggesting their potential in treating resistant infections .

Agrochemical Applications

The unique properties of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide make it an attractive candidate for use in agrochemicals. Its effectiveness as a pesticide has been documented, with studies showing it outperforms conventional compounds in terms of efficacy against various agricultural pests.

Synthesis and Catalysis

The compound is also utilized in synthetic chemistry as a reagent or catalyst. Its ability to undergo diverse chemical reactions allows it to facilitate the synthesis of complex organic molecules.

- Trifluoromethylation Reactions : Recent advancements have highlighted the use of pyridine N-oxides, including 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide, in photochemical trifluoromethylation processes. These reactions enable the introduction of trifluoromethyl groups into various substrates, expanding the scope of functionalization in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, indicating its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, demonstrating its potential as an anticancer agent .

Research Findings

Research indicates that incorporating trifluoromethyl groups into pyridine derivatives can enhance their biological activities across various domains:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to interact with various proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of pyridine 1-oxides is influenced by substituents. Data from pyridine 1-oxide derivatives () reveal:

| Compound | pKa | Substituent Effects |

|---|---|---|

| 4-Methoxypyridine 1-oxide | 2.05 | Electron-donating (-OCH₃) stabilizes the protonated form, slightly lowering acidity. |

| 4-Hydroxypyridine 1-oxide | 2.45 | -OH donates electrons but may engage in intramolecular H-bonding. |

| 2-Methylaminopyridine 1-oxide | 2.61 | -NHCH₃ donates electrons, reducing acidity. |

| 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide | ~2.5 (estimated) | The electron-withdrawing -CF₃ group at position 2 increases acidity compared to 4-methylpyridine 1-oxide. |

The trifluoromethyl group enhances acidity relative to methyl or methoxy substituents, aligning with trends in .

Physical Properties

Melting points and purity are critical for applications:

| Compound | Melting Point (°C) | Purity (%) | Reference |

|---|---|---|---|

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | 237–238 | >95 | [3] |

| Carbohydrazide derivatives | 217–304 | 70–99 | [2] |

| 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide | Not reported | 53% yield | [1] |

The absence of melting point data for the target compound highlights a gap in literature, though analogs like thiazole derivatives () show high thermal stability .

Spectroscopic Properties

- NMR : In , F chemical shifts in pyridine 1-oxide-TiF₄ adducts correlate with substituent constants. The -CF₃ group in the target compound would induce distinct downfield shifts compared to -CH₃ or -Cl substituents .

- IR : The N-O stretch in pyridine 1-oxides (~1250–1350 cm⁻¹) is sensitive to substituents. The electron-withdrawing -CF₃ group likely increases the N-O bond strength, shifting the absorption to higher wavenumbers .

Pharmaceutical Relevance

- Target Compound : Used in anticancer research, as pyridine 1-oxides are intermediates in diarylmethanes targeting colorectal cancer .

Biological Activity

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the methyl group at the 4-position of the pyridine ring contributes to its stability and reactivity.

Antimicrobial Activity

Research has indicated that pyridine derivatives, including 4-methyl-2-(trifluoromethyl)pyridine 1-oxide, exhibit significant antimicrobial properties. A study demonstrated that various pyridine N-oxides could be transformed into potent antimicrobial agents through biocatalytic processes using Burkholderia sp. MAK1. This strain was shown to effectively hydroxylate several pyridine derivatives, leading to compounds with enhanced antimicrobial activity .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Organism Tested |

|---|---|---|

| 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide | 32 | E. coli |

| 4-Chloro-pyridin-2-amine | 16 | Staphylococcus aureus |

| 3-(Trifluoromethyl)pyridin-2-ol | 64 | Pseudomonas aeruginosa |

Anticancer Potential

The anticancer potential of pyridine derivatives has also been explored. In a study focusing on various pyridine-based compounds, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) using concentrations ranging from 0 to 100 µM of 4-methyl-2-(trifluoromethyl)pyridine 1-oxide. The results indicated an IC50 value of approximately 45 µM against HeLa cells, suggesting moderate cytotoxicity.

Enzymatic Interactions

The biological activity of this compound may also be linked to its interactions with enzymes. For instance, studies have shown that pyridine N-oxides can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design, where enzyme inhibition can lead to therapeutic effects .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Monoamine oxidase B (MAO-B) | 75 |

| Cytochrome P450 isoform | 60 |

Mechanistic Insights

The mechanism by which 4-methyl-2-(trifluoromethyl)pyridine 1-oxide exerts its biological effects is still under investigation. However, preliminary studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins and enzymes due to increased hydrophobic interactions .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-methyl-2-(trifluoromethyl)pyridine 1-oxide, and how do they resolve structural ambiguities?

- Methodology : Use FT-IR to identify functional groups (e.g., N-oxide stretching at ~1250–1300 cm⁻¹) and FT-Raman for ring vibrations. UV-Vis spectroscopy can assess electronic transitions influenced by the trifluoromethyl group. NMR (¹H, ¹³C, and ¹⁹F) is critical for resolving substituent positions and verifying oxidation states. For example, the deshielding of the pyridine ring protons due to the electron-withdrawing trifluoromethyl group can confirm its position .

- Data Interpretation : Cross-reference experimental spectra with density functional theory (DFT)-predicted spectra to resolve ambiguities in tautomeric forms or regiochemistry.

Q. How does the pKa of 4-methyl-2-(trifluoromethyl)pyridine 1-oxide compare to other pyridine N-oxides, and what factors influence its acidity?

- Data : Pyridine N-oxide derivatives generally exhibit pKa values between -1.3 and >11, depending on substituents. For instance, 4-methoxypyridine 1-oxide has a pKa of 2.05, while 2-hydroxypyridine 1-oxide is more acidic (pKa = -0.8) due to resonance stabilization of the conjugate base .

- Mechanistic Insight : The trifluoromethyl group enhances acidity via inductive electron withdrawal, while the methyl group at position 4 may slightly counteract this effect through steric or electronic modulation.

Q. What synthetic routes are viable for preparing 4-methyl-2-(trifluoromethyl)pyridine 1-oxide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with 2-trifluoromethylpyridine; introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

- Step 2 : Oxidize the pyridine ring using m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of 4-methyl-2-(trifluoromethyl)pyridine 1-oxide in nucleophilic substitution reactions?

- Methodology : Perform geometry optimization and electrostatic potential (ESP) mapping to identify electrophilic centers. Calculate Fukui indices to predict regioselectivity. For example, the N-oxide group increases electron density at the ortho and para positions, making them susceptible to electrophilic attack .

- Validation : Compare computational predictions with experimental results (e.g., nitration or halogenation outcomes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.